molecular formula C22H28BrNO B050051 Bromadol CAS No. 77239-98-6

Bromadol

Cat. No. B050051
CAS RN: 77239-98-6
M. Wt: 402.4 g/mol
InChI Key: PRSUTWWKYIVBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Bromadol often involves bromination, a crucial step in organic synthesis. Bromination is employed using bromine or bromo-organic compounds. This process is integral for generating various organic transformations, including bromination, cohalogenation, and cyclization among others (Saikia, Borah, & Phukan, 2016). Specific reactions, such as tandem electrophilic cyclization and cycloaddition-rearrangement, also contribute to the synthesis of complex structures derived from 2-alkynylbenzaldoximes, which are key to understanding Bromadol's synthesis (Ding, Wang, & Wu, 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to Bromadol can be elucidated through various analytical techniques. For instance, the crystal structure of dimethyl-3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate, a related compound, provides insights into the molecular geometry and electron distribution crucial for understanding Bromadol's activity (Li, 2010).

Chemical Reactions and Properties

Bromadol's chemical reactivity is influenced by its structure, allowing for specific interactions and transformations. Electrophilic bromination reactions, for instance, are significant for modifying its chemical properties, enhancing its reactivity towards further chemical transformations (Chiappe et al., 2000). Such reactions are pivotal in the synthesis and modification of Bromadol and its analogs.

Physical Properties Analysis

The physical properties of Bromadol, including solubility, melting point, and stability, are crucial for its handling and application in research. These properties are often determined by its molecular structure and the presence of specific functional groups. Studies on similar compounds provide a foundational understanding of how these properties might be analyzed and interpreted for Bromadol.

Chemical Properties Analysis

The chemical properties of Bromadol, such as reactivity with biological molecules, are central to its potential effects and interactions. The identification and quantitative analysis of impurities in Bromadol, like 2-phenylethanol, highlight the importance of purity and the impact of chemical properties on its overall behavior and efficacy (Li et al., 2014).

Scientific Research Applications

  • Identification and Quantitative Analysis in Bromadol : A study by Li, Huang, Guo, and Zhuang (2014) identified 2-phenylethanol as a major impurity in commercial Bromadol samples. They established a new HPLC quantitative analysis method for this impurity, finding it constituted 9.6% by weight. They also devised a method to remove this impurity from Bromadol, which could facilitate mass production (Li, Huang, Guo, & Zhuang, 2014).

  • Toxicity and Bioaccumulation in Earthworms : Liu et al. (2015) explored the toxicity and bioaccumulation of bromadiolone, a rodenticide, in earthworms. They found significant inhibition of earthworm growth and changes in antioxidant activities, suggesting a risk to earthworms and potentially the wider ecosystem from bromadiolone bait applications (Liu, Xiong, Ye, Zhang, Yang, & Ji, 2015).

  • Impact on Wildlife and Sustainable Management of Rodents : Coeurdassier et al. (2014) discussed the high level of wildlife poisoning following treatments of fields with bromadiolone in Europe. They emphasized the need for more sustainable management of rodent outbreaks, proposing practices like direct control of voles at low density and landscape management (Coeurdassier, Riols, Decors, Mionnet, David, Quintaine, Truchetet, Scheifler, & Giraudoux, 2014).

  • Effect on Mus musculus : A study by Revathi and Yogananda (2006) showed that bromadiolone had significant effects on the blood, liver, and kidneys of Mus musculus (house mice) at various time intervals, highlighting its toxicological impact (Revathi & Yogananda, 2006).

Safety And Hazards

Bromadol is categorized as an opioid and is intended for research and forensic applications . It is not intended for human or veterinary use . As with other opioids, it has the potential for misuse and can cause serious health issues .

Future Directions

Bromadol has been reported to be available on the designer drug market internationally . Controlling analogues of Bromadol in future drug control legislation may be an effective and pre-emptive response and may halt the diversification of such analogues entering the market currently and in future .

properties

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018410
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromadol

CAS RN

77239-98-6
Record name Bromadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

26.6 g 4-bromoiodobenzene were placed in 150 ml diethylether and 47 ml 2.0 molar isopropyl magnesium chloride solution were added dropwise at ambient temperature. After one further hour, 18 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile, dissolved in 250 ml diethylether, were added dropwise and stirred overnight. To work up the mixture with ice cooling, 20 ml ammonium chloride solution (20% by weight) were added, extracted three times with 100 ml diethylether in each case, the combined organic phases were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. The crude product (21.8 g) obtained was chromatographed with diethylether over silica gel. 7.49 g 4-(4-bromophenyl)-4-dimethylamino-1-phenethylcyclohexanol were obtained as a colorless liquid.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromadol
Reactant of Route 2
Reactant of Route 2
Bromadol
Reactant of Route 3
Bromadol
Reactant of Route 4
Bromadol
Reactant of Route 5
Reactant of Route 5
Bromadol
Reactant of Route 6
Bromadol

Citations

For This Compound
31
Citations
Z Li, T Huang, JH Guo, JX Zhuang - World J Anal Chem, 2014 - Citeseer
… Abstract Bromadol can serve as a powerful and versatile agent in medicinal … Bromadol sample by HPLC. HPLC quantitative analysis method for impurity 2-phenylethanol in Bromadol …
Number of citations: 2 citeseerx.ist.psu.edu
MM Vandeputte, A Cannaert, CP Stove - Archives of toxicology, 2020 - Springer
… In the set that we evaluated, these are bromadol (3), brorphine (4), isotonitazene (6), piperidylthiambutene (10), and tianeptine (11), although the potency of the latter two is moderate to …
Number of citations: 46 link.springer.com
KK Sharma, TG Hales, VJ Rao, N NicDaeid… - Forensic …, 2019 - Springer
… Interest in a structurally unrelated opioid developed by the Upjohn Company and now known as BDPC/bromadol appears to be increasing and should be closely monitored. …
Number of citations: 50 link.springer.com
JL Krstenansky, J Bacsa… - Journal of Forensic …, 2023 - Wiley Online Library
… similar to AH- 7921 incorporating modifications found in bromadol (Figure 1), as documented in US patent 4,346,101. Still, the overall pharmacological profile (eg, receptor selectivity …
Number of citations: 1 onlinelibrary.wiley.com
MM Vandeputte, M Persson, D Walther… - Archives of …, 2022 - Springer
… Bromadol (8) was the most potent opioid in this panel, followed by brorphine (9) or TRV-130 (12). 7-OH-mitragynine (11) was generally more potent than the parent compound …
Number of citations: 12 link.springer.com
MM Vandeputte, AJ Krotulski… - Journal of Analytical …, 2022 - academic.oup.com
Synthetic opioids constitute one of the fastest-growing groups of new psychoactive substances (NPS) worldwide. With fentanyl analogues being increasingly controlled via classwide …
Number of citations: 43 academic.oup.com
SA Krug, KS Scott - Wiley Interdisciplinary Reviews: Forensic …, 2020 - Wiley Online Library
With the discovery of opium dating back to Ancient Greek and Ancient Egyptian civilizations, there is a rich history stemming from the early use of the poppy plant to the new synthetic …
Number of citations: 11 wires.onlinelibrary.wiley.com
P Negri, AJ Krotulski - sciex.com
… However, the two potent non-fentanyl analog NSOs, isotonitazene and bromadol, can contribute to additive opioid effects leading to a combined drug overdose scenario. …
Number of citations: 3 sciex.com
A Giorgetti, JP Pascali, P Fais, G Pelletti, A Gabbin… - Life, 2021 - mdpi.com
Novel psychoactive substances (NPS) represent a severe health risk for drug users. Even though the phenomenon has been growing since the early 2000s, the mechanisms of action of …
Number of citations: 11 www.mdpi.com
F Niazi, KL Ong, VD Kidd, E Lau, SM Kurtz… - Pain …, 2020 - Future Medicine
Aim: We studied changes in opioid prescriptions and corticosteroid injection use for knee osteoarthritis patients before and after intra-articular hyaluronic acid (HA) use and opioid …
Number of citations: 4 www.futuremedicine.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.